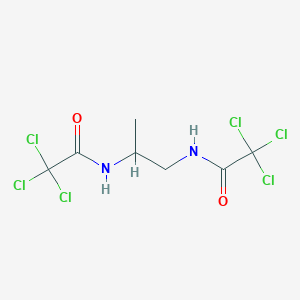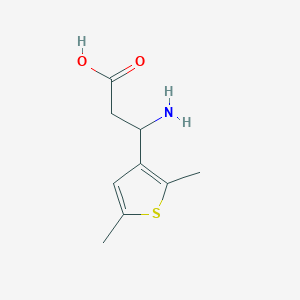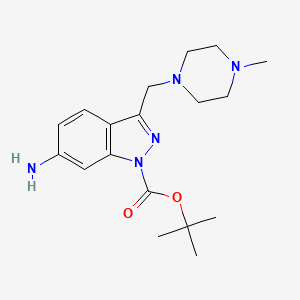
3-methylpiperidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidine-2-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with lithium diisopropylamide (LDA) to form a dianion, which then undergoes C-alkylation with 3-chlorobenzyl chloride . Another method involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its simplicity, moderate conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly C-alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide with phosphomolybdic acid as a catalyst.
Reduction: Methanol or ethanol as solvents.
Substitution: Lithium diisopropylamide (LDA) and 3-chlorobenzyl chloride.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Alkylated products.
Scientific Research Applications
3-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methylpyridine-2-carboxylic acid (3-methylpicolinic acid): Similar structure but different functional groups.
4-Methylpiperidine-2-carboxylic acid: Similar piperidine ring but different substitution pattern.
Uniqueness: 3-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
BGYDRACYCBSXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)


![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)

![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)

![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)

